molecular formula C7H14ClN B8178265 Hept-6-yn-1-amine hydrochloride

Hept-6-yn-1-amine hydrochloride

Cat. No.: B8178265
M. Wt: 147.64 g/mol
InChI Key: AUHDTOWPUPAYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-6-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of hept-6-yn-1-amine, where the amine group is protonated to form the hydrochloride salt. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-yn-1-amine can be synthesized through several methods. One common method involves the reaction of hept-6-yne with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C and pressures of 1 to 5 atmospheres. The resulting hept-6-yn-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of hept-6-yn-1-amine;hydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity. The process typically includes the following steps:

  • Synthesis of hept-6-yn-1-amine from hept-6-yne and ammonia.
  • Purification of hept-6-yn-1-amine through distillation or crystallization.
  • Conversion of hept-6-yn-1-amine to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Hept-6-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hept-6-ynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of hept-6-yn-1-amine;hydrochloride can yield hept-6-ene-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as hept-6-yn-1-amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hept-6-ynoic acid.

    Reduction: Hept-6-ene-1-amine.

    Substitution: Various hept-6-yn-1-amine derivatives depending on the substituent used.

Scientific Research Applications

Hept-6-yn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of hept-6-yn-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Hept-6-yn-1-amine hydrochloride can be compared with other similar compounds such as:

    Hept-6-yn-1-amine: The parent compound without the hydrochloride salt.

    Hept-6-ene-1-amine: A reduced form of hept-6-yn-1-amine.

    Hept-6-ynoic acid: An oxidized form of hept-6-yn-1-amine.

Uniqueness

This compound is unique due to its ability to form stable salts, which enhances its solubility and stability in various solvents. This property makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical.

Properties

IUPAC Name

hept-6-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-3-4-5-6-7-8;/h1H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHDTOWPUPAYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.